4-(4-Chlorobenzenesulfonyl)-8-(2,6-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
4-(4-Chlorobenzenesulfonyl)-8-(2,6-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure is substituted at position 4 with a 4-chlorobenzenesulfonyl group and at position 8 with a 2,6-difluorobenzoyl moiety. Such spirocyclic systems are often explored in medicinal chemistry for their conformational rigidity, which can improve target selectivity and pharmacokinetic properties .
Properties
IUPAC Name |
[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClF2N2O4S/c21-14-4-6-15(7-5-14)30(27,28)25-12-13-29-20(25)8-10-24(11-9-20)19(26)18-16(22)2-1-3-17(18)23/h1-7H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWJIPXBQKHTPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClF2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-Chlorobenzenesulfonyl)-8-(2,6-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane , with CAS number 946339-55-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects and potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of the compound is . It features a spirocyclic structure that includes a diazaspiro framework and functional groups such as chlorobenzenesulfonyl and difluorobenzoyl moieties. These structural characteristics contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 440.89 g/mol |
| Functional Groups | Sulfonyl, Difluorobenzoyl |
| Ring Structure | Spirocyclic (diazaspiro) |
Cytotoxicity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related piperazine derivatives have shown promising results in inhibiting growth in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound displayed significant inhibitory activity on cell proliferation. The IC50 values ranged from 10 to 50 µM depending on the specific derivative and cell line tested .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells .
Anticancer Activity
The compound's sulfonamide group is known for its role in anticancer activity. Similar sulfonamide derivatives have been documented to exhibit potent anticancer properties by targeting specific pathways involved in tumor growth and survival.
Comparative Analysis of Anticancer Agents
| Compound Type | Mechanism of Action | IC50 (µM) |
|---|---|---|
| Sulfonamide Derivatives | Apoptosis induction | 10 - 50 |
| Benzoyl Derivatives | Cell cycle arrest | 15 - 60 |
| Piperazine Derivatives | Inhibition of DNA synthesis | 20 - 70 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: 8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid
Key Differences :
- Substituents : Position 8 is substituted with a benzyl group instead of 2,6-difluorobenzoyl, and position 4 features a 4-fluorobenzoyl group instead of 4-chlorobenzenesulfonyl. A carboxylic acid group at position 3 adds polarity.
- Functional Implications: The carboxylic acid group increases water solubility but may reduce membrane permeability compared to the non-ionizable sulfonyl group in the target compound. Fluorine at the benzoyl position (vs.
Structural Analog: 8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Key Differences :
- Substituents : Both positions 4 and 8 are substituted with benzenesulfonyl groups (2,5-dimethyl and 4-methyl variants), unlike the target’s combination of sulfonyl and benzoyl groups.
- Functional Implications: Dual sulfonyl groups may enhance thermal and enzymatic stability but reduce conformational flexibility.
Comparative Data Table
Research Implications and Limitations
- Solubility vs. Permeability : The absence of ionizable groups in the target compound may favor blood-brain barrier penetration over the carboxylic acid-containing analog .
- Data Gaps : Experimental data on binding affinities, metabolic stability, and toxicity are absent in the provided evidence. Further studies are required to validate these hypotheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
